molecular formula C7H12ClNO3S B13082254 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride

2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride

Cat. No.: B13082254
M. Wt: 225.69 g/mol
InChI Key: LQHMJESFIWQBNN-UHFFFAOYSA-N
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Description

2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₂ClNO₃S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides under controlled conditions. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-Oxo-1-(propan-2-yl)pyrrolidine.

    Sulfonylation: The pyrrolidine derivative is reacted with a sulfonyl chloride, such as chlorosulfonic acid, in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.

    Oxidation Products: Oxidation can yield sulfonic acids or sulfonate esters.

    Reduction Products: Reduction can lead to the formation of sulfinates or sulfides.

Scientific Research Applications

2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in the study of enzyme inhibition and protein modification.

    Industrial Chemistry: It serves as a reagent in the production of specialty chemicals and polymers.

    Analytical Chemistry: The compound is used in analytical techniques such as mass spectrometry and chromatography for the identification and quantification of various substances.

Mechanism of Action

The mechanism of action of 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to a decrease in enzymatic activity.

    Protein Modification: It can modify proteins by reacting with amino acid side chains, altering their structure and function.

    Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonic acid
  • 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonamide
  • 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonate

Uniqueness

2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to its analogs

Properties

Molecular Formula

C7H12ClNO3S

Molecular Weight

225.69 g/mol

IUPAC Name

2-oxo-1-propan-2-ylpyrrolidine-3-sulfonyl chloride

InChI

InChI=1S/C7H12ClNO3S/c1-5(2)9-4-3-6(7(9)10)13(8,11)12/h5-6H,3-4H2,1-2H3

InChI Key

LQHMJESFIWQBNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1=O)S(=O)(=O)Cl

Origin of Product

United States

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